21H,23H-Porphine, 5,10,15,20-tetrakis(4-chlorophenyl)-
Description
21H,23H-Porphine, 5,10,15,20-tetrakis(4-chlorophenyl)- is a free-base porphyrin derivative with four 4-chlorophenyl substituents at the meso positions. The porphyrin core consists of a conjugated π-electron system, which is critical for its optical and electronic properties. Such compounds are typically used in catalysis, sensing, and photodynamic applications due to their tunable electronic structures .
Properties
Molecular Formula |
C44H26Cl4N4 |
|---|---|
Molecular Weight |
752.5 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(4-chlorophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H26Cl4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49,52H |
InChI Key |
KLMHOLCGHWVPMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)N3)Cl |
Origin of Product |
United States |
Preparation Methods
Modified Adler-Longo Method
The Adler-Longo method, originally developed for tetraphenylporphyrin synthesis, has been adapted for TClPP production. In this approach, 4-chlorobenzaldehyde and pyrrole undergo acid-catalyzed condensation in a refluxing solvent system. A representative protocol involves combining 4-chlorobenzaldehyde (20 mmol) and pyrrole (20 mmol) in propionic acid (50 mL) at 60°C for 30 minutes under inert atmosphere . The reaction mixture is cooled, filtered, and purified via column chromatography using chloroform as the eluent, yielding TClPP as a purple crystalline solid (70% yield) .
Critical parameters include:
-
Acid Catalyst : Propionic acid serves dual roles as solvent and proton donor, facilitating pyrrole activation.
-
Temperature Control : Reflux at 60°C prevents over-oxidation while ensuring complete cyclization .
-
Purification : Silica gel chromatography removes oligomeric byproducts, with chloroform/methanol (60:1) enhancing separation .
Characterization data aligns with literature:
-
¹H NMR (CDCl₃): δ −2.84 (s, 2H, NH), 7.76–7.78 (d, 8H, ArH), 8.86 (s, 8H, β-pyrrolic H) .
-
UV-Vis (CH₂Cl₂): λₘₐₓ at 418 nm (Soret band), 515–647 nm (Q bands) .
Lindsay’s Method for Polymorph Control
Lindsay’s method emphasizes controlled crystallization to isolate specific TClPP polymorphs. A mixture of 4-chlorobenzaldehyde and pyrrole in dichloromethane is stirred with trifluoroacetic acid (TFA) at room temperature for 24 hours . After neutralization with ammonium hydroxide, the crude product is recrystallized from chloroform/petroleum ether, yielding a monoclinic polymorph (space group P2₁/n) with distinct packing arrangements compared to Adler-derived crystals .
Key distinctions between Adler and Lindsay polymorphs :
| Parameter | Adler Method (Polymorph I) | Lindsay Method (Polymorph II) |
|---|---|---|
| Space Group | P2₁/n | P2₁/a |
| Unit Cell (Å) | a = 10.16, b = 8.98, c = 20.94 | a = 15.78, b = 8.65, c = 14.09 |
| β Angle (°) | 102.53 | 96.05 |
| Aggregation | J-aggregation dominant | H-aggregation observed |
This polymorphism influences photophysical properties, with J-aggregates showing redshifted absorption bands .
Green Synthesis Using Aqueous-Methanol Systems
A scalable, eco-friendly protocol replaces chlorinated solvents with H₂O/MeOH mixtures. 4-Chlorobenzaldehyde (2 mmol) and pyrrole (2 mmol) are condensed in HCl/H₂O/MeOH (10 mL/50 mL/100 mL) at room temperature for 2 hours . The precipitate is dissolved in DMF, refluxed for 1.5 hours, and stirred overnight, yielding TClPP after crystallization (21% yield) .
Optimization data :
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | RT | 1.5 | 7 |
| 2 | DMF | 80 | 0.5 | 11 |
| 3 | DMF | 80 | 1.0 | 16 |
| 4 | DMF | 80 | 1.5 | 21 |
This method reduces reliance on toxic solvents, though yields are moderate compared to classical approaches .
Post-Functionalization of Porphyrin Precursors
TClPP can be derived from nitro- or amino-substituted precursors. For example, 5,10,15,20-tetrakis(4-nitrophenyl)porphyrin is reduced using SnCl₂·2H₂O in HCl at 80°C for 30 minutes, followed by neutralization with NH₄OH . The nitro-to-amine conversion achieves 94% yield, with subsequent chlorination via Sandmeyer reaction yielding TClPP .
Advantages :
-
Avoids direct handling of 4-chlorobenzaldehyde.
-
Enables intermediate characterization (e.g., nitroporphyrin by IR at 1346 cm⁻¹ for C–N stretch) .
Metallation and Demetallation Strategies
While TClPP is typically isolated as the free base, metallated variants (e.g., Zn-TClPP) are synthesized for specific applications. Metallation involves refluxing TClPP with metal acetates (e.g., Zn(OAc)₂) in CHCl₃/MeOH . Demetallation using H₂SO₄ regenerates the free base, confirmed by reappearance of NH signals in ¹H NMR .
Industrial-Scale Production Challenges
Scaling TClPP synthesis requires addressing:
-
Solvent Volume : Classical methods use 200–600 mL solvent per gram of product, necessitating solvent recovery systems .
-
Byproduct Management : Oligomeric byproducts (e.g., dipyrromethanes) complicate purification; centrifugal partition chromatography improves throughput .
-
Cost of Chlorinated Reagents : 4-Chlorobenzaldehyde costs ~$15/g (Sigma-Aldrich), driving interest in nitro-reduction routes .
Chemical Reactions Analysis
Catalytic O-Methylation of Phenols
This porphyrin acts as a catalyst for the selective O-methylation of phenol derivatives using methanol as a green methylating agent. The reaction proceeds via a water-molecule-bound amorphous solid form of the porphyrin, which increases its catalytic efficiency compared to the crystalline form .
Key Details
-
Substrates : Phenol, p-aminophenol, p-nitrophenol
-
Conditions : Dichloromethane/methanol solvent system, ambient temperature, 1-hour reaction time
-
Products : Anisole, p-aminoanisole, p-nitroanisole (yields not quantified but confirmed via recovery)
-
Mechanism : Methanol acts as both solvent and methyl donor, with the porphyrin facilitating proton transfer and stabilizing intermediates.
Metal Coordination Chemistry
The porphyrin core readily coordinates with transition metals, forming metalloporphyrins critical for applications in catalysis and materials science .
Example Reactions
-
Cobalt(II) Coordination : Forms Co(II)-porphyrin complexes, studied for antimicrobial activity and DNA interaction .
-
Zinc(II) Coordination : Produces Zn(II)-porphyrin derivatives with enhanced photophysical properties .
Structural Impact
-
Metal insertion alters UV-vis absorption spectra, with shifts in Soret and Q bands .
-
Coordination enhances thermal stability and modifies redox potentials.
Oxidation Reactions
The compound undergoes oxidation to form chlorin derivatives, which are partially hydrogenated porphyrins with distinct photochemical properties.
Oxidation Pathways
-
Controlled Oxidation : Using mild oxidizing agents (e.g., O₂ or H₂O₂) converts the porphyrin macrocycle to chlorin.
-
Applications : Chlorin derivatives exhibit improved light-harvesting efficiency for photodynamic therapy.
Photodynamic Reactions
The porphyrin generates singlet oxygen (¹O₂) upon light irradiation, enabling its use in photodynamic therapy.
Mechanism
-
Light Absorption : Strong absorption in the visible range (Soret band at 418 nm, Q bands at 515–647 nm) .
-
Energy Transfer : Excited-state energy transfer to molecular oxygen produces cytotoxic ¹O₂.
| Property | Value |
|---|---|
| Absorption λₘₐₓ (Soret) | 418 nm (in CH₂Cl₂) |
| Fluorescence λₘₐₓ | 647 nm (in CH₂Cl₂) |
| Singlet Oxygen Yield | High (qualitative) |
Solvent-Dependent Aggregation
The porphyrin exhibits aggregation in polar solvents (e.g., water), which quenches fluorescence. Deaggregation in organic solvents (e.g., dichloromethane) restores monomeric reactivity .
Impact on Reactivity
Scientific Research Applications
Chemistry
- Building Block for Porphyrin Derivatives : This compound serves as a precursor for synthesizing more complex porphyrins. Its unique chlorophenyl substituents allow for modifications that can enhance the properties of resultant compounds.
- Photochemistry Studies : Researchers utilize this porphyrin in photochemical investigations due to its ability to absorb light and participate in electron transfer processes.
Biology
- Biological Interactions : The compound is employed to study interactions between porphyrins and biological molecules. It acts as a model for understanding the behavior of naturally occurring porphyrins in biological systems.
- Photosynthetic Mechanisms : Its structural similarity to chlorophyll allows researchers to investigate its role in photosynthetic electron transport processes.
Medicine
- Photodynamic Therapy (PDT) : Porphyrin derivatives are explored for their potential use in PDT for cancer treatment. The compound's ability to generate reactive oxygen species upon light activation makes it a candidate for targeted cancer therapies.
- Diagnostic Applications : Due to its optical properties, this porphyrin can be used in diagnostic assays and imaging techniques.
Case Studies
- Photodynamic Therapy Research : A study demonstrated that 21H,23H-Porphine effectively induced cell death in cancer cells upon light exposure, highlighting its potential as a therapeutic agent in PDT .
- Porphyrin Interaction Studies : Research showed that this compound could interact with various biomolecules, affecting their function and stability. This has implications for drug design and delivery systems .
Biological Activity
21H,23H-Porphine, 5,10,15,20-tetrakis(4-chlorophenyl)- (commonly known as p-TClPP) is a synthetic porphyrin derivative with significant biological activity. Its unique structural features contribute to its potential applications in various fields such as photodynamic therapy (PDT), diagnostics, and as a photosensitizer in biological systems. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C44H26Cl4N4
- Molecular Weight : 752.52 g/mol
- CAS Number : 22112-77-2
- Solubility : Soluble in dichloromethane and chloroform .
Mechanisms of Biological Activity
Porphyrins like p-TClPP exhibit biological activity primarily through their ability to generate reactive oxygen species (ROS) upon light activation. This photochemical property is crucial for their application in PDT, where they selectively target and destroy cancer cells. The mechanism involves:
- Light Absorption : Upon irradiation with specific wavelengths of light (typically in the visible spectrum), p-TClPP absorbs energy.
- ROS Generation : The excited state of the porphyrin leads to the formation of singlet oxygen and other ROS.
- Cellular Damage : These reactive species cause oxidative damage to cellular components such as lipids, proteins, and DNA, leading to cell death .
Photodynamic Therapy (PDT)
PDT is one of the most prominent applications of p-TClPP. It has been utilized in treating various malignancies due to its selective cytotoxicity towards tumor cells. Studies have shown that p-TClPP can effectively induce apoptosis in cancer cells while sparing normal tissues:
- Case Study : In a study involving human cervical carcinoma cells (HeLa), treatment with p-TClPP followed by light exposure resulted in a significant reduction in cell viability compared to untreated controls .
Antimicrobial Activity
Beyond oncology, p-TClPP has demonstrated antimicrobial properties. Research indicates that it can effectively inactivate bacteria and fungi through photodynamic mechanisms:
- Case Study : A study reported that p-TClPP significantly reduced the viability of Staphylococcus aureus when exposed to light, highlighting its potential as an antimicrobial agent .
Comparative Biological Activity
The following table summarizes the biological activities of p-TClPP compared to other porphyrins:
| Compound | Application Area | Mechanism | Efficacy |
|---|---|---|---|
| p-TClPP | PDT | ROS generation | High efficacy against cancer cells |
| 5,10,15,20-Tetraphenylporphyrin | PDT | ROS generation | Moderate efficacy |
| Chlorin e6 | PDT | ROS generation | High efficacy; used in clinical settings |
| Protoporphyrin IX | PDT | ROS generation | Widely used; FDA-approved |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5,10,15,20-tetrakis(4-chlorophenyl)-21H,23H-porphine with structurally related porphyrins, focusing on substituent effects, spectral properties, and applications:
Table 1: Key Properties of Tetrakis(4-substituted phenyl) Porphyrins
*Predicted based on substituent effects; †Based on analogous porphyrins in COFs ; ‡Varies with solvent and aggregation state .
Key Comparative Insights:
4-Aminophenyl derivatives exhibit strong electron-donating effects, enhancing charge transport in COFs and enabling applications in photodynamic therapy .
Optical Properties :
- The 4-hydroxyphenyl variant shows a distinct absorption peak at 410 nm and fluorescence at 655 nm, attributed to its extended conjugation and solvent interactions .
- 4-Pyridyl porphyrins exhibit solvent-dependent aggregation, significantly altering their photophysical behavior .
Applications: 4-Methoxyphenyl porphyrins are precursors for electrocatalysts in oxygen reduction reactions (ORR) due to their stable coordination with transition metals like Fe and Co . 4-Aminophenyl porphyrins serve as building blocks for COFs with high crystallinity and photocatalytic activity .
Solubility and Stability: Polar substituents (e.g., -SO₃⁻, -NH₂) enhance solubility in aqueous or polar solvents, facilitating biomedical and environmental applications . Non-polar substituents (e.g., -CH₃, -Cl) improve compatibility with organic matrices for sensor fabrication .
Research Findings and Implications
- Sensing : The 4-hydroxyphenyl porphyrin demonstrates high sensitivity to Pb²⁺ and Ni²⁺ via fluorescence quenching, suggesting that the 4-chlorophenyl analog could similarly detect heavy metals with enhanced selectivity due to chlorine’s electronegativity .
- Catalysis : Methoxyphenyl-porphyrin-derived Fe/Co-OMPC exhibits superior ORR activity, implying that chloro-substituted variants might offer stability in acidic or oxidative environments .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5,10,15,20-tetrakis(4-chlorophenyl)-21H,23H-porphine, and what factors influence reaction yields?
- Methodological Answer : The Adler method is commonly employed for synthesizing tetraarylporphyrins. This involves condensation of pyrrole with 4-chlorobenzaldehyde in refluxing propionic acid, followed by oxidation and purification via column chromatography . Reaction yields (3.1–100%) depend on solvent purity, stoichiometric ratios, and post-synthetic purification steps. For metallated derivatives, metal acetate reflux in DMF or THF is typical, as demonstrated for iron(III) complexes of analogous chlorophenyl porphyrins .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this porphyrin?
- Methodological Answer : Key techniques include:
- UV-Vis spectroscopy : Confirms π-π* transitions (Soret band ~420 nm, Q-bands 500–650 nm) and metalation state .
- 1H NMR : Identifies free-base porphyrins via pyrrolic NH peaks (~-2 ppm) and aryl substituent patterns .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- IR spectroscopy : Detects functional groups (e.g., C-Cl stretching at 600–800 cm⁻¹) .
Q. How does the solubility profile of this porphyrin influence experimental design in various solvents?
- Methodological Answer : The compound is sparingly soluble in polar protic solvents (e.g., water) but dissolves in DMF, DMSO, and chloroform . For applications requiring aqueous compatibility (e.g., catalysis), sulfonation or carboxylation of the phenyl rings improves solubility, as seen in analogous carboxyphenyl porphyrins . Solvent choice must align with intended applications (e.g., chloroform for thin-film deposition ).
Advanced Research Questions
Q. How can researchers address discrepancies in reported photophysical properties of this porphyrin across different studies?
- Methodological Answer : Contradictions in absorption/emission spectra often arise from substituent electronic effects, aggregation states, or solvent interactions. Standardize experimental conditions (e.g., degassed solvents, controlled concentration) and compare with structurally similar porphyrins (e.g., pyridyl or methoxyphenyl derivatives) . For aggregation studies, use atomic force microscopy (AFM) to correlate nanostructure morphology with spectral shifts .
Q. What methodologies are recommended for integrating this porphyrin into heterogeneous catalytic systems?
- Methodological Answer : Immobilization techniques include:
- Self-assembled monolayers (SAMs) : Use silane linkers (e.g., (p-chloromethyl)phenyltrichlorosilane) on Si(111) substrates, followed by porphyrin deposition via particle lithography .
- Metal-organic frameworks (MOFs) : Coordinate porphyrin carboxylate derivatives (e.g., TCPP) with metal nodes (e.g., Zr⁴+) .
- Electrochemical deposition : For Fe(III) or Mn(III) complexes, cyclic voltammetry in non-aqueous media enables thin-film formation .
Q. In designing porphyrin-based sensors using this compound, how do substituent electronic effects compare to other derivatives (e.g., carboxyphenyl or aminophenyl)?
- Methodological Answer : The electron-withdrawing Cl groups enhance Lewis acidity at the porphyrin core, improving metal ion binding (e.g., Cu²⁺, Cd²⁺) vs. electron-donating groups (e.g., NH₂ in aminophenyl derivatives). For sensor applications:
- Optical sensors : Compare UV-Vis titration data with TCPP (carboxyphenyl) for heavy metal detection .
- Electrochemical sensors : Functionalize electrodes with chlorophenyl porphyrins via SAMs and monitor redox responses to analytes (e.g., NO₂) .
Data Contradiction Analysis
- Synthetic Yields : Variability in yields (e.g., 3.1% vs. 100% in hydroxylphenyl analogs ) stems from differences in purification methods (e.g., column chromatography vs. recrystallization) and reaction time optimization.
- Photostability : Conflicting reports on degradation under light may reflect solvent-dependent aggregation; use AFM to correlate morphology with stability .
Key Research Applications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
